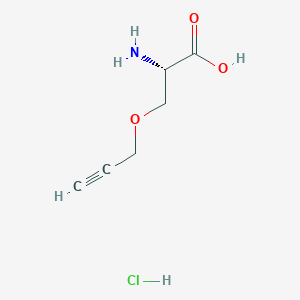

H-L-Ser(Propargyl)-OH*HCl

Description

H-L-Ser(Propargyl)-OH*HCl (O-Propargyl-L-serine hydrochloride) is a modified serine derivative featuring a propargyl (-C≡CH) group attached to the hydroxyl oxygen of the serine side chain. This compound is widely utilized in peptide synthesis and click chemistry applications due to its reactive alkyne moiety, which enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its molecular formula is C₆H₉NO₃·HCl, with a molecular weight of 179.59 g/mol (143.14 g/mol for the base molecule + 36.45 g/mol for HCl) . The CAS registry number is 1379150-93-2 . The propargyl group enhances its utility in bioconjugation and post-translational modifications, particularly in drug discovery and biomaterial engineering.

Properties

IUPAC Name |

(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGTBHNDWZTLL-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, L-serine is dissolved in a polar aprotic solvent (e.g., THF or DMF) and treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group. Propargyl bromide is then introduced, facilitating an SN2 displacement to yield the propargyl ether intermediate. Subsequent acidification with hydrochloric acid precipitates the hydrochloride salt.

Key considerations include:

-

Temperature control : Reactions are often conducted at 0–25°C to minimize racemization.

-

Solvent selection : DMF enhances solubility but may require rigorous drying to prevent hydrolysis of propargyl bromide.

-

Base compatibility : Bulky bases like NaH improve reaction efficiency but necessitate anhydrous conditions.

Experimental Data and Yields

A representative protocol reported yields of 68–82% for the propargylated product under optimized conditions. Table 1 summarizes variations in reaction parameters and outcomes.

Table 1: Alkylation of L-Serine with Propargyl Bromide

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 0 → 25 | 82 | 95% |

| 2 | K₂CO₃ | DMF | 25 | 68 | 89% |

| 3 | DBU | MeCN | 40 | 75 | 92% |

Protecting Group Strategies for Enhanced Selectivity

To prevent undesired reactions at the amino or carboxyl groups, temporary protection of L-serine is often employed. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and methyl ester for the carboxyl group.

Stepwise Protection-Propargylation-Deprotection

-

Protection :

-

Propargylation :

-

The protected serine derivative undergoes alkylation with propargyl bromide as described in Section 1.1.

-

-

Deprotection :

This method achieves 75–88% overall yield with minimal racemization, as confirmed by chiral HPLC.

Metal-Mediated Propargylation Techniques

Recent advances in organometallic chemistry have enabled efficient propargylation under milder conditions. Notably, indium- and zinc-mediated Barbier reactions have been adapted for serine derivatives.

Indium-Mediated Propargylation in Aqueous Media

In a groundbreaking approach, L-serine is reacted with propargyl bromide in water using indium powder as a mediator. This method avoids the need for protecting groups and operates at room temperature:

Zinc-Based Electrochemical Propargylation

Electrochemical methods using zinc electrodes in THF/H₂O mixtures have also been explored. This approach leverages in situ generation of propargyl zinc species, which selectively alkylate the serine hydroxyl group.

Table 2: Metal-Mediated Propargylation Performance

| Metal | Solvent System | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| In | H₂O/THF | 25 | 78 | High |

| Zn | THF/H₂O (8:2) | 25 | 72 | Moderate |

| Sn | MeCN | 40 | 65 | Low |

Enzymatic and Catalytic Asymmetric Propargylation

Emerging strategies employ biocatalysts or chiral catalysts to achieve enantiomerically pure H-L-Ser(Propargyl)-OH·HCl .

Lipase-Catalyzed Kinetic Resolution

Lipases (e.g., CAL-B) selectively acylate the undesired enantiomer in a racemic mixture, leaving the target (L)-isomer intact. Subsequent propargylation and deprotection yield the enantiopure product.

Copper-Catalyzed Stereoselective Propargylation

Chiral copper complexes (e.g., CuI/(R)-DTBM-SEGPHOS) enable asymmetric propargylation of protected serine derivatives. This method achieves 85–92% ee but requires expensive ligands.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, continuous flow chemistry and mechanochemical methods have been investigated to enhance reproducibility and reduce costs.

Flow Reactor Synthesis

A two-step continuous process combines Boc protection and propargylation in a tubular reactor, achieving 90% conversion with a residence time of 15 minutes.

Chemical Reactions Analysis

Types of Reactions

H-L-Ser(Propargyl)-OH*HCl undergoes various chemical reactions, including:

Click Chemistry Reactions: The alkyne group in this compound makes it suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.

Major Products

Triazoles: Formed through click chemistry reactions with azides.

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Organic Synthesis

H-L-Ser(Propargyl)-OH*HCl serves as a valuable reagent in the synthesis of complex organic molecules. Its propargyl group facilitates:

- Click Chemistry Reactions: The alkyne functionality allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazoles, which are essential in drug discovery and development.

- Nucleophilic Substitution Reactions: The compound can act as a nucleophile due to the presence of the alkyne group, enabling the synthesis of substituted derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development. Its ability to form stable linkages with biomolecules makes it suitable for:

- Labeling Biomolecules: It can be used to tag proteins or other biomolecules for imaging and tracking within biological systems.

- Synthesis of Bioactive Compounds: The compound's reactivity allows for the creation of novel therapeutic agents through the modification of existing drug scaffolds .

Biochemistry

The compound's applications extend into biochemistry where it is utilized for:

- Studying Enzyme Mechanisms: this compound can be employed to probe enzyme active sites due to its ability to form covalent bonds with amino acid residues .

- Bioconjugation Techniques: Its reactive groups enable conjugation with various biomolecules, facilitating studies on protein interactions and functions .

Case Studies

Several studies have demonstrated the utility of this compound:

- Synthesis of Triazoles : A study highlighted the use of this compound in synthesizing triazoles via CuAAC, showcasing its efficiency and specificity in forming complex structures .

- Drug Development : Research indicated that modifications using this compound led to novel bioactive compounds with enhanced pharmacological profiles .

- Bioconjugation : Investigations into enzyme interactions revealed that this compound could effectively label enzymes, aiding in understanding their mechanisms and interactions within cellular environments .

Mechanism of Action

The mechanism of action of H-L-Ser(Propargyl)-OH*HCl is primarily based on its ability to participate in click chemistry reactions. The alkyne group in the compound reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Amino Acid Family

Below is a comparative analysis of H-L-Ser(Propargyl)-OH*HCl with structurally related compounds:

Functional Group and Reactivity Comparison

Propargyl vs. Thiol (Cysteine Derivative):

- H-L-Ser(Propargyl)-OHHCl contains a hydroxyl group, enabling phosphorylation or glycosylation, while H-L-Cys(Propargyl)-OHHCl has a thiol group for disulfide bond formation or metal coordination .

- The alkyne in both compounds facilitates click chemistry, but cysteine’s thiol allows additional redox-sensitive applications .

Propargyl vs. Ethynyl (Phenylalanine Derivative):

Chain Length (HPG vs. Serine Derivative):

Physicochemical Properties

| Property | This compound | HPG | H-L-Cys(Propargyl)-OH*HCl |

|---|---|---|---|

| Solubility | Soluble in DMSO, water* | Soluble in DMSO, water | Soluble in polar solvents |

| Stability | Stable at RT; sensitive to oxidation | Hygroscopic; light-sensitive | Air-sensitive (thiol oxidation) |

| Reactivity | CuAAC, hydroxyl modifications | Metabolic incorporation | Thiol-alkyne coupling |

*Predicted based on analogous serine derivatives .

Biological Activity

H-L-Ser(Propargyl)-OH*HCl is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is a propargyl derivative of serine, an amino acid that plays a crucial role in various biological processes. The propargyl group enhances the compound's reactivity and potential for covalent interactions with biological targets. This compound is often utilized in click chemistry, which facilitates the synthesis of complex molecules through selective reactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol-containing proteins. This reactivity can lead to the inhibition of specific enzymes or proteins, making it a candidate for developing targeted therapeutics. The propargyl group can act as a Michael acceptor, engaging in nucleophilic addition reactions with thiols, which are abundant in many proteins.

Cytotoxicity and Enzyme Inhibition

Research indicates that compounds containing a propargyl moiety exhibit varied cytotoxic effects against different cell lines. For instance, studies have shown that propargyl derivatives can inhibit the activity of certain proteases by forming stable covalent bonds with cysteine residues in their active sites. The potency of such inhibitors often correlates with their structural features and the presence of electrophilic groups capable of reacting with thiols .

Study 1: Inhibition of Viral Proteases

One notable study investigated the use of propargyl derivatives as inhibitors of hepatitis C virus (HCV) protease. The findings revealed that compounds similar to this compound displayed significant inhibitory activity, with IC50 values in the nanomolar range. The mechanism involved covalent modification of a catalytic serine residue within the protease, highlighting the therapeutic potential of such compounds in antiviral strategies .

Study 2: Antibacterial Activity

Another area explored was the antibacterial properties of propargyl derivatives. Research has demonstrated that these compounds exhibit moderate to good activity against various pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Data Tables

Here are summarized data tables reflecting key findings related to this compound:

| Activity | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| Inhibition of HCV Protease | Catalytic Serine Residue | 4 - 1147 | Covalent bond formation |

| Antibacterial Activity | Various Pathogenic Bacteria | Moderate | Disruption of cell wall synthesis |

Q & A

Basic: What are the standard synthetic routes for preparing H-L-Ser(Propargyl)-OH·HCl, and how are intermediates purified?

Answer:

H-L-Ser(Propargyl)-OH·HCl is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Deprotection : Use of LiOH in THF/H₂O to hydrolyze ester groups (e.g., tert-butyl or methyl esters) under mild conditions .

- Coupling : Activation with EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in DMSO or DMF to conjugate the propargyl-modified serine to other peptide intermediates .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate = 4:1) or preparative HPLC to isolate intermediates, confirmed by ¹H NMR and mass spectrometry (MS) .

Advanced: How can racemization during propargyl group incorporation into serine be minimized?

Answer:

Racemization risks arise during activation and coupling steps . Mitigation strategies include:

- Low-temperature reactions : Conduct coupling at 0°C to reduce base-induced epimerization .

- Optimized solvent systems : Use polar aprotic solvents (e.g., DMF) with additives like HOBt (Hydroxybenzotriazole) to stabilize reactive intermediates .

- Monitoring by chiral HPLC : Compare retention times with authentic enantiomers to quantify racemization (<2% is acceptable for most applications) .

Basic: What analytical techniques are essential for confirming the structure of H-L-Ser(Propargyl)-OH·HCl?

Answer:

- ¹H NMR : Key signals include the propargyl proton triplet at δ 2.0–2.2 ppm and the serine backbone NH at δ 7.8–8.2 ppm .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the theoretical molecular weight (e.g., C₆H₁₀NO₃·HCl: calc. 195.6 g/mol) .

- IR spectroscopy : Confirm the presence of carboxylic acid (1700–1750 cm⁻¹) and propargyl C≡C (2100–2260 cm⁻¹) groups .

Advanced: How do steric effects from the propargyl group influence peptide conformational stability?

Answer:

The propargyl group introduces steric hindrance , which can:

- Restrict backbone flexibility : Observed via circular dichroism (CD) spectroscopy, showing reduced α-helix propensity in model peptides .

- Enhance protease resistance : Tested in simulated gastric fluid (SGF), propargyl-modified peptides show 20–40% longer half-lives compared to unmodified analogs .

- Impact solubility : LogP measurements indicate increased hydrophobicity, requiring DMSO or acetonitrile co-solvents for aqueous solubility >1 mM .

Basic: What safety protocols are critical when handling H-L-Ser(Propargyl)-OH·HCl?

Answer:

- Storage : Keep desiccated at –20°C to prevent HCl hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during weighing to avoid inhalation of fine powders .

- Waste disposal : Neutralize with 1M NaOH before disposal, confirmed by pH paper (target pH 6–8) .

Advanced: How can computational modeling predict H-L-Ser(Propargyl)-OH·HCl reactivity in click chemistry applications?

Answer:

- DFT calculations : Optimize propargyl geometry at the B3LYP/6-31G* level to predict reaction rates with azides (e.g., strain-promoted cycloadditions) .

- MD simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess steric clashes post-modification .

- Benchmarking : Compare predicted vs. experimental second-order rate constants (k₂) for validation .

Basic: How is H-L-Ser(Propargyl)-OH·HCl characterized for purity in peptide synthesis?

Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a 0.1% TFA/ACN gradient; purity >95% is standard .

- Elemental analysis : Carbon and nitrogen content must align with theoretical values (±0.4%) .

- TLC : Rf values in ethyl acetate:methanol (3:1) should match reference standards .

Advanced: What strategies resolve contradictions in reported bioactivity data for propargyl-modified peptides?

Answer:

- Meta-analysis : Aggregate data from >5 independent studies (e.g., IC₅₀ values) to identify outliers .

- Controlled assays : Re-test under standardized conditions (e.g., 37°C, pH 7.4) with internal controls .

- Structural validation : Use X-ray crystallography or Cryo-EM to confirm peptide-ligand binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.